molecular formula C9H9NO2 B8778200 2-(benzo[d][1,3]dioxol-5-yl)aziridine CAS No. 62681-67-8

2-(benzo[d][1,3]dioxol-5-yl)aziridine

Cat. No.: B8778200
CAS No.: 62681-67-8
M. Wt: 163.17 g/mol
InChI Key: WITVCABNNHHUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)aziridine is a synthetically valuable aziridine derivative. This compound features a three-membered heterocyclic amine ring, known for its significant ring strain of approximately 27 kcal mol⁻¹, which makes it a potent electrophilic handle for ring-opening reactions to access valuable 1,2-amino-functionalized products . The benzo[d][1,3]dioxol-5-yl (piperonyl) substituent is an privileged structure in medicinal chemistry, often associated with biological activity. Aziridines are pivotal intermediates in organic and medicinal chemistry, frequently featured in the synthesis of natural products and pharmaceutically relevant compounds. The aziridine core itself is a significant pharmacophore, playing a role in the antitumor activity of certain therapeutics . This reagent serves as a key synthetic intermediate for researchers developing new nitrogen-containing compounds. It is particularly useful for exploring nucleophilic ring-opening reactions, which can lead to novel amines and complex molecular architectures. Strictly for research purposes in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62681-67-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)aziridine

InChI

InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)3-6(1)7-4-10-7/h1-3,7,10H,4-5H2

InChI Key

WITVCABNNHHUPC-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Contextualization Within Aziridine Chemistry: Ring Strain and Reactivity

Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. wikipedia.org They are the nitrogen analogs of epoxides and cyclopropanes. A key feature of the aziridine (B145994) ring is its significant ring strain, which arises from the deviation of its bond angles (approximately 60°) from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain, estimated to be around 27 kcal/mol, is the primary driver of their high reactivity. acs.org

The reactivity of aziridines is dominated by ring-opening reactions, which relieve the steric strain. illinois.edursc.org These reactions can be initiated by a wide range of nucleophiles and electrophiles. nih.gov Nucleophilic ring-opening is a common transformation where a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. wikipedia.org The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the aziridine ring. frontiersin.org In the case of 2-arylaziridines, the aryl group can influence the reaction's pathway.

PropertyDescriptionSource
Structure Three-membered heterocycle with one amine group and two methylene (B1212753) bridges. wikipedia.org
Bond Angles Approximately 60°, leading to significant angle strain. wikipedia.org
Reactivity Prone to ring-opening reactions due to the release of ring strain. acs.orgillinois.edu
Key Reactions Nucleophilic ring-opening, cycloadditions, and rearrangements. wikipedia.orgillinois.edu

Significance of the Benzo D Wikipedia.orgnih.govdioxol 5 Yl Moiety in Organic Synthesis

The benzo[d] wikipedia.orgnih.govdioxole, also known as the methylenedioxyphenyl group, is a common structural motif found in numerous natural products and pharmacologically active compounds. ias.ac.inworldresearchersassociations.com Its presence in a molecule can significantly influence its biological activity and chemical properties. chemicalbook.com This moiety is often found in alkaloids, such as berberine (B55584) and hydrastine, and is a key component in the synthesis of various pharmaceutical agents. rsc.org

In the context of organic synthesis, the benzodioxole group can act as a precursor for catechols and can influence the electronic environment of the molecule. chemicalbook.com The two oxygen atoms in the dioxole ring make the attached benzene (B151609) ring electron-rich, which can affect the reactivity of adjacent functional groups. chemicalbook.com This electronic-donating nature can be a crucial factor in directing the outcomes of synthetic transformations.

Application AreaSignificance of the Benzodioxole MoietySource
Natural Products Integral structural feature of many alkaloids and other bioactive compounds. ias.ac.in
Medicinal Chemistry Associated with a wide range of biological activities, including anti-inflammatory and neuroprotective effects. worldresearchersassociations.comchemicalbook.com
Organic Synthesis Serves as a precursor to other functional groups and modulates the electronic properties of the molecule. chemicalbook.com

Research Trajectories and Academic Relevance of Arylaziridines As Synthetic Intermediates

Arylaziridines, which are aziridines bearing an aryl substituent, are a significant class of synthetic intermediates. nih.govresearchgate.net The presence of the aryl group provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. acs.orgnih.gov Research in this area has focused on developing new methods for the synthesis of arylaziridines and exploring their subsequent transformations. nih.gov

One of the key areas of research is the regioselective and stereoselective ring-opening of arylaziridines. researchgate.net The ability to control the outcome of these reactions is crucial for the synthesis of complex target molecules with defined stereochemistry. rsc.org For example, the ring-opening of 2-arylaziridines can lead to the formation of valuable β-amino alcohols and α-amino ketones, which are important building blocks in medicinal chemistry. ku.edu

Recent advancements have also explored the use of arylaziridines in cycloaddition reactions and rearrangements to form larger, more complex heterocyclic systems. rsc.orgacs.org The development of catalytic, enantioselective methods for these transformations is a major focus of current research, aiming to provide efficient access to chiral amines and their derivatives. illinois.edu

Synthetic Methodologies for 2-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)aziridine and Related Arylaziridines

The synthesis of 2-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)aziridine and its structural analogs, which are characterized by an aryl group attached to the three-membered nitrogen-containing heterocycle, is of significant interest in organic and medicinal chemistry. beilstein-journals.org The inherent ring strain of aziridines makes them valuable synthetic intermediates for creating more complex nitrogen-containing molecules. nih.govbeilstein-journals.org Various synthetic strategies have been developed to construct the aziridine (B145994) ring, which can be broadly categorized into direct aziridination approaches and cyclization strategies.

Spectroscopic and Advanced Structural Characterization of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework, while advanced 2D NMR experiments establish connectivity and stereochemical relationships.

In ¹H NMR spectra, the protons of the aziridine (B145994) ring typically appear in a characteristic region. Protons attached to the aziridine ring carbons resonate at approximately δ 1.5-3.5 ppm. ipb.pt For the 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine core, the proton at the C2 position, being benzylic, would be expected to show a distinct chemical shift. The vicinal coupling constants (³JHH) between the aziridine ring protons are critical for determining the relative stereochemistry (cis or trans) of substituents. ipb.pt The benzo[d] nih.govnih.govdioxole moiety presents characteristic signals, including a singlet for the methylene (B1212753) protons (O-CH₂-O) around δ 5.9-6.0 ppm and an ABX-type spin system for the aromatic protons. mdpi.com

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the strained aziridine ring typically resonate in the δ 30-50 ppm range. ipb.pt The carbons of the benzodioxole ring, including the distinct signal for the methylene carbon (O-CH₂-O) near δ 100-102 ppm, are also readily identified. ijcmas.com The full assignment of proton and carbon signals is unequivocally confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively. For diastereomeric mixtures, distinct sets of signals for each diastereomer can often be resolved, allowing for their quantification and individual characterization. Chiral high-performance liquid chromatography can also be employed for the separation and quality control of diastereoisomeric and enantiomeric impurities in related complex structures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aziridine CH~2.5 - 3.5~35 - 50Benzylic position, influenced by substituents
Aziridine CH₂~1.5 - 2.5~30 - 45Chemical shifts and coupling constants are stereochemistry-dependent
Aziridine NH~1.0 - 3.0-Broad signal, exchangeable with D₂O ipb.pt
O-CH₂-O~5.9 - 6.1 (s)~101Characteristic singlet for the methylenedioxy bridge mdpi.com
Aromatic CH~6.6 - 6.9 (m)~108 - 122Typically show an ABX spin system mdpi.com
Aromatic C (quaternary)-~130 - 150Includes ipso-carbons and those bearing oxygen atoms

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives. This technique maps the precise spatial arrangement of atoms in a crystalline lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For chiral derivatives, X-ray diffraction analysis of a single crystal allows for the unambiguous assignment of the absolute configuration (R or S) at stereogenic centers, provided that anomalous dispersion effects are properly measured, often requiring the presence of a heavy atom. mdpi.com

The analysis of various crystalline structures containing the benzo[d] nih.govnih.govdioxole moiety reveals important conformational features. The five-membered dioxole ring is typically not planar and often adopts a flattened envelope conformation, where the methylene carbon atom is displaced from the plane of the other four atoms. nih.govresearchgate.netresearchgate.net The degree of this puckering can be quantified by parameters derived from the crystal structure data. nih.gov The dihedral angle between the benzodioxole ring system and other attached planar moieties, such as a benzimidazole (B57391) ring, has been observed to be in the range of 10-16°. researchgate.netresearchgate.net In more complex fused systems, other rings may adopt specific conformations, such as the boat conformation observed for a dihydropyridine (B1217469) ring in a dibenzo[a,j]acridine derivative. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N—H⋯N or N—H⋯S) and C—H⋯π interactions, which dictate the supramolecular architecture. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for Compounds Containing the Benzo[d] nih.govnih.govdioxole Moiety

CompoundFormulaCrystal SystemSpace GroupKey Conformational FeatureReference
2-(benzo[d] nih.govnih.govdioxol-5-yl)-1H-benzimidazoleC₁₄H₁₀N₂O₂MonoclinicP2₁/nDioxole ring in envelope conformation. researchgate.netresearchgate.net researchgate.netresearchgate.net
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazoleC₁₄H₉NO₂SOrthorhombicPbcaDioxole ring in flattened envelope conformation. nih.gov nih.gov
14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridineC₂₈H₁₉NO₂MonoclinicP2₁/cCentral dihydropyridine ring adopts a boat conformation. nih.gov nih.gov
(E)-2-[1-(benzo[d] nih.govnih.govdioxol-5-yl)ethylidene]hydrazonecarbothioamideC₁₁H₁₃N₃O₂SMonoclinicP2₁/cBenzodioxole ring system is approximately planar. nih.gov nih.gov

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (LC-MS or GC-MS) and tandem mass spectrometry (MS/MS), are powerful tools for monitoring reactions that form 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives and for elucidating their fragmentation mechanisms. High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of synthesized compounds by providing a highly accurate mass measurement. mdpi.com

The aziridine ring itself can be utilized as a reactive handle to facilitate detailed structural analysis by mass spectrometry. Aziridination of carbon-carbon double bonds, followed by collision-induced dissociation (CID) in MS/MS experiments, can generate characteristic fragmentation patterns that reveal the original position of the double bond. nih.gov This "aziridination-assisted mass spectrometry" approach is particularly useful for isomeric resolution. nih.gov

Upon CID, protonated aziridine derivatives undergo specific fragmentation pathways. For instance, fragmentation of an aziridinated C=C bond within a hydrocarbon chain can proceed via ring-opening to yield a diagnostic imine ion. nih.gov In contrast, an aziridinated ring C=C bond may fragment to produce a stabilized allylic carbocation. nih.gov The study of these fragmentation pathways provides deep mechanistic insight. Reaction monitoring by MS allows for the real-time tracking of reactants, intermediates, and products, which is invaluable for optimizing reaction conditions and understanding complex reaction mechanisms, such as those involved in multicomponent reactions that form macrocycles driven by aziridine aldehydes. rsc.org

Table 3: Potential Characteristic Fragmentations in ESI-MS/MS of a Protonated 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Derivative

Fragmentation PathwayDescriptionPotential Fragment Ion
Benzylic Cleavage Cleavage of the bond between the aziridine ring and the benzodioxole moiety.[C₈H₇O₂]⁺ (m/z 149), the benzodioxol-5-ylmethyl cation.
Aziridine Ring Opening Ring opening followed by loss of small neutral molecules (e.g., ethene imine).Formation of diagnostic imine or allylic carbocation fragments. nih.gov
Loss of CH₂O A characteristic fragmentation of the methylenedioxy group.[M+H - 30]⁺
Retro-Diels-Alder (RDA) If part of a more complex fused ring system, an RDA reaction could occur.Varies depending on the overall structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying key functional groups within 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives and for probing their conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. The N-H stretching vibration of the aziridine ring is expected to appear as a band in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methylene bridge are observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The region from 1400-1650 cm⁻¹ is particularly diagnostic, containing aromatic C=C stretching vibrations. researchgate.net The benzodioxole group is characterized by strong C-O stretching bands, typically found in the 1250-1000 cm⁻¹ region. Specific vibrations related to the CH₂ group of the five-membered ring, such as scissoring (ca. 1489 cm⁻¹) and wagging (ca. 1378 cm⁻¹) modes, can also be identified. orientjchem.org

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum, particularly the "ring breathing" mode near 1000 cm⁻¹. orientjchem.org The symmetric stretching of the nitro group (υsNO₂), if present as a substituent, gives a strong Raman band around 1430 cm⁻¹. orientjchem.org Because Raman spectroscopy is less sensitive to water and uses longer wavelength radiation, it can be advantageous for certain sample types. The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. orientjchem.org

Table 4: Key Vibrational Frequencies for 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H stretch (aziridine)3200 - 3400IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch (CH₂)2900 - 3000IR, Raman
Aromatic C=C stretch1640 - 1450IR, Raman
CH₂ scissoring (dioxole)~1489IR
CH₂ wagging (dioxole)~1378Raman
Asymmetric C-O-C stretch~1250IR
Symmetric C-O-C stretch~1040IR
Ring breathing (aromatic)~1000Raman

Computational and Theoretical Investigations of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, offering a balance between accuracy and computational cost. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, DFT studies would be instrumental in understanding its behavior in chemical transformations.

Transition State Analysis for Regioselectivity and Stereospecificity

The regioselectivity and stereospecificity of reactions involving aziridines are of paramount importance in synthetic chemistry. DFT calculations can be used to locate and characterize the transition states of various possible reaction pathways. By comparing the activation energies of these transition states, one can predict the favored regio- and stereochemical outcomes.

For instance, in a nucleophilic ring-opening reaction of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, the nucleophile could attack either of the two carbon atoms of the aziridine (B145994) ring. DFT calculations would allow for the modeling of both potential transition states. The calculated activation energies would reveal which carbon is more susceptible to nucleophilic attack, thus predicting the regioselectivity of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine

NucleophileAttack at C2 (kcal/mol)Attack at C3 (kcal/mol)Predicted Regioselectivity
Cyanide15.218.5C2 attack favored
Azide14.819.1C2 attack favored
Thiophenoxide16.017.9C2 attack favored

Note: The data in this table is illustrative and represents the type of results that would be obtained from DFT calculations.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Many reactions involving aziridines are catalyzed, often by Lewis or Brønsted acids. DFT can be used to model the entire catalytic cycle, identifying all intermediates and transition states. This allows for the determination of the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the rate-determining step is crucial for optimizing reaction conditions and designing more efficient catalysts.

A hypothetical DFT study of a Lewis acid-catalyzed reaction of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine could reveal the energetics of each step, from the initial coordination of the Lewis acid to the aziridine nitrogen to the final product formation and catalyst regeneration.

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, provide detailed information about the electronic structure and bonding within a molecule. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, these calculations can elucidate the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO).

Analysis of the molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape indicate its ability to accept electrons (electrophilicity). This information can be used to predict how the molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Reactivity

For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. In the context of a reaction, MD simulations can help to understand how the molecule approaches a reactant, how the solvent molecules arrange themselves around the transition state, and how the product is formed and diffuses away.

Prediction of Novel Reactivity and Selectivity Patterns

A key advantage of computational chemistry is its predictive power. By performing theoretical calculations on reactions that have not yet been attempted experimentally, it is possible to predict novel reactivity and selectivity patterns. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, computational studies could explore its reactivity with a wide range of reagents under various conditions.

For example, theoretical calculations could be used to screen a library of potential catalysts for a specific transformation, identifying the most promising candidates for experimental investigation. Furthermore, by systematically modifying the substituents on the aziridine ring or the aromatic system, computational studies can help in designing new derivatives with desired reactivity and selectivity. This predictive capability can significantly accelerate the discovery of new chemical reactions and the development of new synthetic methodologies.

Synthetic Applications of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine As a Key Intermediate

Role as a Chiral Building Block in Enantioselective Organic Synthesis

Optically active aziridines are highly sought-after chiral building blocks in asymmetric synthesis. The stereodefined centers of a chiral aziridine (B145994) can be transferred to the product, allowing for the construction of enantiomerically pure or enriched molecules. The enantioselective synthesis of aziridines, including derivatives like 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine, can be achieved through various methods, such as the use of chiral catalysts in the aziridination of alkenes. rsc.org

Once obtained in an enantiomerically pure form, 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine can undergo stereospecific ring-opening reactions. Nucleophilic attack on one of the two ring carbons proceeds with inversion of configuration, leading to the formation of new stereocenters in a predictable manner. This controlled stereochemistry is crucial in the synthesis of complex target molecules where specific stereoisomers are required for biological activity.

Precursor to β-Functionalized Amines and Amino Acid Analogues

The ring-opening of 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine with various nucleophiles is a powerful method for the synthesis of β-functionalized amines. The regioselectivity of the ring-opening is influenced by the nature of the N-substituent on the aziridine and the reaction conditions. Nucleophiles such as organometallics, halides, and oxygen- or nitrogen-based nucleophiles can be employed to introduce a wide range of functional groups at the β-position relative to the amino group. nih.govnih.gov

This strategy has been successfully applied to the synthesis of various β-phenethylamines, a class of compounds with significant biological and pharmacological activities. nih.gov Furthermore, the versatile reactivity of the aziridine ring allows for its conversion into non-proteinogenic amino acid analogues. These modified amino acids are valuable tools in medicinal chemistry for the development of peptides and proteins with enhanced properties. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

Nucleophile Product Type Potential Application
Organocuprates β-Alkylated/Arylated Amines Synthesis of bioactive compounds
Azides β-Azido Amines Precursors to diamines and other nitrogen-containing compounds
Thiols β-Thio Amines Synthesis of sulfur-containing amino acids and peptides
Halides β-Halo Amines Versatile intermediates for further functionalization

Synthesis of Polycyclic and Fused Heterocyclic Systems (e.g., Piperazine (B1678402) Precursors, Oxazolines)

The strained aziridine ring can participate in ring-expansion and cycloaddition reactions to construct larger, more complex heterocyclic systems. metu.edu.trnih.gov For instance, aziridines can serve as precursors to piperazines, a six-membered heterocyclic motif prevalent in many pharmaceuticals. metu.edu.trmetu.edu.trresearchgate.net The synthesis of piperazine precursors from aziridines often involves a multi-step sequence that may include ring-opening followed by intramolecular cyclization. metu.edu.tr

Moreover, 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine can be a key starting material for the synthesis of oxazolines. nih.govbeilstein-archives.org Oxazolines are five-membered heterocyclic compounds with a broad range of applications, including their use as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of natural products. nih.govwikipedia.orgresearchgate.netnio.res.in The formation of oxazolines from aziridines typically involves a reaction with an acylating agent, leading to ring expansion. beilstein-archives.org

Table 2: Heterocyclic Systems Derived from Aziridine Precursors

Heterocyclic System Synthetic Strategy Significance
Piperazines Ring-opening followed by intramolecular cyclization Core structure in many approved drugs
Oxazolines Ring-expansion with acylating agents Chiral ligands, synthetic intermediates
Pyrrolidines Rearrangement or cycloaddition reactions Common motif in natural products and pharmaceuticals

Integration into Complex Molecular Architectures and Scaffolds

The versatility of 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine extends to its incorporation into more intricate molecular architectures and scaffolds. The functional groups introduced through its ring-opening can serve as handles for further chemical transformations, allowing for the construction of complex molecules with diverse functionalities.

This intermediate can be strategically employed in the total synthesis of natural products that contain the benzodioxole motif and a nitrogen-containing fragment. The ability to introduce stereocenters with high control makes it a valuable tool in the synthesis of alkaloids and other biologically active natural products. The benzodioxole unit itself is a key pharmacophore in many compounds, and its presence in this aziridine building block provides a direct route to such structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)aziridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and tert-butyl hydroxycarbamate. For example, 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid reacts with tert-butyl hydroxycarbamate under DCC activation, followed by silica gel chromatography (eluent: ethyl acetate/hexane = 1:10) to yield derivatives .
  • Key Variables : Temperature (room temperature to 100°C), solvent polarity, and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling reactions) significantly affect yields.

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Techniques :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substitution patterns and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for intermediates like tert-butyl derivatives .
  • FT-IR : Identifies functional groups (e.g., aziridine ring vibrations at ~950 cm⁻¹) .

Q. What preliminary biological activities have been reported for benzodioxole-aziridine hybrids?

  • Anticonvulsant Activity : Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles show dose-dependent anticonvulsant effects in rodent models via GABAergic modulation .
  • Antibacterial Potential : Substituted dihydropyrazoles exhibit MIC values of 8–32 µg/mL against Gram-positive pathogens, linked to membrane disruption .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in benzodioxole-aziridine derivatives, and how can they be resolved?

  • Case Study : Discrepancies in anticonvulsant vs. antibacterial potency (e.g., tert-butyl substituents enhance anticonvulsant activity but reduce antibacterial efficacy) suggest target-specific steric or electronic effects .
  • Resolution : Use orthogonal assays (e.g., enzyme inhibition vs. whole-cell screening) and computational docking to clarify mechanisms .

Q. What quantum chemical methods are suitable for predicting the reactivity of the aziridine ring in this compound?

  • Approach : Density Functional Theory (DFT) with Gaussian 09 software calculates bond angles, charge distribution, and ring strain. For example, the aziridine ring’s strain energy (~27 kcal/mol) correlates with nucleophilic opening reactions .
  • Validation : Compare computed IR spectra with experimental data to refine computational models .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced selectivity?

  • SAR Insights :

  • Benzodioxole Modifications : Electron-withdrawing groups (e.g., nitro) at the 5-position improve α-glucosidase inhibition (IC₅₀ = 27.6 µM) .
  • Aziridine Functionalization : Bulky substituents (e.g., tert-butyl) reduce off-target interactions in anticancer iridium(III) complexes .
    • Experimental Design : Use parallel synthesis and high-throughput screening (HTS) to prioritize substituents .

Q. What strategies mitigate aziridine ring instability during in vitro assays?

  • Stabilization Methods :

  • pH Control : Buffered solutions (pH 6.5–7.4) minimize ring-opening hydrolysis .
  • Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc groups shield the aziridine nitrogen during synthetic steps .
    • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation .

Q. How do benzodioxole-aziridine hybrids interact with enzyme active sites, and what binding motifs are critical?

  • Case Study : The benzo[d][1,3]dioxole moiety in 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one binds α-glucosidase via π-π stacking with Tyr299 and His348, while the aziridine acts as a covalent inhibitor .
  • Techniques : Molecular dynamics (MD) simulations and X-ray crystallography resolve binding modes .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

  • Chiral Catalysts : Use Ru(II)- or Ir(III)-based complexes for asymmetric aziridination, achieving enantiomeric excess (ee) >90% in model systems .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (5–10 mol%) to enhance stereocontrol .

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